Boc-arg(Z)2-osu
CAS No.: 76052-29-4
Cat. No.: VC0558630
Molecular Formula: C31H37N5O10
Molecular Weight: 639.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76052-29-4 |
---|---|
Molecular Formula | C31H37N5O10 |
Molecular Weight | 639.66 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Standard InChI | InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1 |
Standard InChI Key | HAKDQDAGZLXYNM-QHCPKHFHSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Introduction
Chemical Identity and Structural Characteristics
Boc-arg(Z)2-osu is characterized by its complex molecular structure incorporating multiple functional groups designed for specific chemical reactivity patterns. The compound exhibits the following key identification parameters:
Property | Value |
---|---|
CAS Number | 76052-29-4 |
Molecular Formula | C31H37N5O10 |
Molecular Weight | 639.7 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI Key | HAKDQDAGZLXYNM-QHCPKHFHSA-N |
Common Synonyms | BOC-ARG(Z)2-OSU, Boc-Arg(Z)-OSu, MFCD00236826 |
The structural composition features three primary components: the Boc-protected α-amino group, the bis-Z-protected guanidino side chain of arginine, and the N-hydroxysuccinimide ester activating group . This unique combination creates a reagent specifically designed for peptide synthesis applications while preventing unwanted side reactions.
Protective Group Strategy
The incorporation of multiple protective groups in Boc-arg(Z)2-osu represents a sophisticated chemical design strategy. The tert-butoxycarbonyl (Boc) group effectively masks the α-amino functionality, preventing its participation in coupling reactions. Simultaneously, the dual benzyloxycarbonyl (Z) groups shield the highly nucleophilic guanidino moiety of arginine, which is essential for maintaining reaction selectivity during peptide synthesis .
This protective group strategy is particularly important for arginine residues, as the guanidino group's high basicity and nucleophilicity can lead to significant side reactions without proper protection. The dual Z protection (hence the "Z2" in the compound name) provides robust shielding of this reactive center until deprotection is specifically desired.
Synthesis Methodology
The preparation of Boc-arg(Z)2-osu involves a multi-step synthetic process that begins with protected arginine derivatives. The synthesis typically follows a sequence of protection and activation reactions:
Precursor Preparation
The synthesis pathway begins with the preparation of Boc-Arg(Z)2-OH, which serves as the immediate precursor to the activated ester form. This intermediate compound (CAS: 51219-19-3) has a molecular weight of 542.58 g/mol and requires specific handling due to its sensitivity to decomposition at elevated temperatures .
Activation Process
The conversion of Boc-Arg(Z)2-OH to Boc-arg(Z)2-osu involves esterification with N-hydroxysuccinimide in the presence of carbodiimide coupling agents. This activation step transforms the carboxylic acid functionality into a reactive N-hydroxysuccinimide ester capable of readily forming amide bonds with amino groups. The reaction typically proceeds as follows:
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Dissolution of Boc-Arg(Z)2-OH in an appropriate organic solvent such as dichloromethane
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Addition of N-hydroxysuccinimide (NHS)
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Introduction of dicyclohexylcarbodiimide (DCC) as a coupling agent
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Reaction at controlled temperature (typically 0-25°C) for several hours
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Filtration to remove dicyclohexylurea byproduct
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Purification through precipitation or chromatography
The resulting Boc-arg(Z)2-osu exhibits enhanced reactivity toward nucleophiles compared to its carboxylic acid precursor, making it valuable for peptide coupling reactions.
Chemical Reactivity and Mechanism of Action
Boc-arg(Z)2-osu demonstrates distinctive chemical reactivity centered around its activated ester functionality. This reactivity forms the basis for its applications in peptide synthesis and bioconjugation.
Nucleophilic Substitution Reactions
The primary reaction pathway for Boc-arg(Z)2-osu involves nucleophilic substitution at the activated ester position. When exposed to nucleophiles such as primary amines (including the α-amino groups of amino acids or peptides), the compound undergoes substitution to form stable amide bonds. This reaction proceeds with the displacement of N-hydroxysuccinimide, which serves as a good leaving group in these transformations.
The mechanism generally follows these steps:
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Nucleophilic attack by the amino group on the carbonyl carbon of the activated ester
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Formation of a tetrahedral intermediate
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Collapse of the intermediate with departure of the N-hydroxysuccinimide leaving group
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Formation of a stable amide bond
Hydrolytic Stability
Boc-arg(Z)2-osu exhibits moderate sensitivity to hydrolysis, particularly in aqueous or basic conditions. The activated ester functionality can react with water molecules, leading to degradation to Boc-Arg(Z)2-OH and N-hydroxysuccinimide. This hydrolytic sensitivity necessitates appropriate storage conditions and handling protocols when using this reagent in laboratory settings.
Applications in Scientific Research
The unique chemical properties of Boc-arg(Z)2-osu make it valuable for various applications in scientific research, particularly in the fields of peptide chemistry and bioconjugation.
Peptide Synthesis
Boc-arg(Z)2-osu serves as a critical building block in the synthesis of peptides containing arginine residues. Its use facilitates the controlled incorporation of arginine into peptide sequences with minimal side reactions or racemization . In solution-phase peptide synthesis, this compound can be directly coupled with free amino groups of growing peptide chains in the presence of appropriate bases.
The compound has been employed in the synthesis of various bioactive peptides, including:
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Enzyme inhibitors
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Neuropeptides
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Cell-penetrating peptides
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Antimicrobial peptides
Bioconjugation Applications
Beyond traditional peptide synthesis, Boc-arg(Z)2-osu finds application in bioconjugation chemistry, where peptides or amino acids are linked to other biomolecules or synthetic constructs. These applications include:
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Attachment of arginine residues to DNA or RNA molecules
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Modification of proteins with arginine-containing sequences
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Development of peptide-drug conjugates
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Creation of arginine-modified surfaces for cell adhesion studies
The compound's ability to form stable amide bonds under mild conditions makes it particularly valuable for these applications where maintenance of biomolecule integrity is essential.
Comparison with Related Compounds
Boc-arg(Z)2-osu belongs to a family of protected and activated amino acid derivatives used in peptide chemistry. Comparing its properties and applications with related compounds provides valuable insights into its specific utility.
Comparison with Other Protected Arginine Derivatives
The following table compares Boc-arg(Z)2-osu with related protected arginine derivatives:
Compound | Protection Strategy | Activation Method | Key Applications |
---|---|---|---|
Boc-arg(Z)2-osu | Boc (α-NH2), double Z (guanidino) | NHS ester | Solution-phase peptide synthesis, bioconjugation |
Fmoc-Arg(Pbf)-OH | Fmoc (α-NH2), Pbf (guanidino) | Requires activation | Solid-phase peptide synthesis |
Boc-Arg(Z)2-OH | Boc (α-NH2), double Z (guanidino) | None (precursor) | Intermediate for activated derivatives |
Boc-Arg(NO2)-OH | Boc (α-NH2), nitro (guanidino) | None | Alternative protection strategy |
The double Z protection strategy employed in Boc-arg(Z)2-osu provides robust protection of the guanidino group, which is particularly important for preventing side reactions during coupling . This protection scheme differs from alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or nitro protection used in other arginine derivatives.
Comparison with Other Activated Amino Acids
Boc-arg(Z)2-osu can also be compared with activated derivatives of other amino acids:
Compound | Amino Acid | Protection Strategy | Applications |
---|---|---|---|
Boc-arg(Z)2-osu | Arginine | Boc, double Z | Arginine incorporation in peptides |
Boc-Lys(Z)-OSu | Lysine | Boc, Z | Lysine incorporation in peptides |
Z-Val-OSu | Valine | Z | Valine incorporation in peptides |
These comparative analyses highlight the specialized nature of Boc-arg(Z)2-osu for arginine incorporation, particularly in contexts where guanidino group protection is essential for reaction selectivity .
Condition | Stability |
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Temperature | Store at -20°C for short-term; -80°C for long-term (maximum 6 months) |
Moisture | Highly sensitive to atmospheric humidity |
Light | Moderately sensitive to prolonged light exposure |
pH | Unstable under basic conditions |
Current Research Trends and Future Perspectives
Recent research involving Boc-arg(Z)2-osu has expanded beyond traditional peptide synthesis into novel application areas, reflecting growing interest in specialized peptide conjugates.
Emerging Applications
Current research trends involving Boc-arg(Z)2-osu include:
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Development of arginine-rich cell-penetrating peptides for drug delivery
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Creation of arginine-modified surfaces for biomedical applications
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Synthesis of peptide-based enzyme inhibitors targeting proteases
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Design of antimicrobial peptides featuring multiple arginine residues
The compound's ability to facilitate controlled incorporation of protected arginine residues makes it valuable in these emerging research areas.
Methodological Advances
Recent methodological improvements have enhanced the utility of Boc-arg(Z)2-osu in chemical synthesis:
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Development of microwave-assisted coupling protocols
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Implementation in continuous-flow chemistry systems
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Integration with solid-phase synthesis methodologies
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Combination with green chemistry approaches to reduce solvent use
These advances continue to expand the compound's utility while addressing traditional limitations related to reaction efficiency and environmental impact.
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